molecular formula C16H12O4 B11854863 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate CAS No. 87532-15-8

3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate

Cat. No.: B11854863
CAS No.: 87532-15-8
M. Wt: 268.26 g/mol
InChI Key: OYUGHQHTJVACTP-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR THERAPEUTIC USE. 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate is a synthetic chemical scaffold of significant interest in medicinal and organic chemistry research. The core benzopyran structure is a privileged motif found in numerous biologically active molecules and natural products, often associated with a range of pharmacological activities. This specific derivative, functionalized with a benzoate group, serves as a versatile building block ( building block ) for the synthesis of more complex heterocyclic compounds. Researchers can utilize this compound in the development of novel small-molecule libraries, exploration of structure-activity relationships (SAR), and as a key intermediate in multi-step synthetic pathways. Its applications extend to serving as a precursor in the synthesis of potential leukotriene antagonists ( leukotriene antagonists ) and other therapeutically relevant targets. The compound requires careful handling and should be stored under inert conditions at room temperature to ensure stability.

Properties

CAS No.

87532-15-8

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

(3-oxo-1,4-dihydroisochromen-4-yl) benzoate

InChI

InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)20-14-13-9-5-4-8-12(13)10-19-16(14)18/h1-9,14H,10H2

InChI Key

OYUGHQHTJVACTP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C(=O)O1)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Base-Mediated Coupling of Phenol and γ-Butyrolactone Derivatives

The initial step involves reacting substituted phenols with γ-butyrolactone derivatives under basic conditions. For example, para-fluorophenol and 2-bromo-γ-butyrolactone react in dimethylformamide (DMF) with sodium hydride (NaH) at 0–25°C to form an intermediate.

Reaction Conditions

ParameterSpecification
SolventDMF or tetrahydrofuran (THF)
BaseNaH, K₂CO₃, or Cs₂CO₃
Temperature0–25°C
Yield45–52% (depending on substituents)

This step forms a β-aryl-γ-butyrolactone intermediate , confirmed via ¹H-NMR and mass spectrometry.

Step 2: Acid-Catalyzed Cyclization and Oxidation

The intermediate undergoes cyclization under acidic conditions (e.g., ZnCl₂, AlCl₃, or trifluoromethanesulfonic acid) at elevated temperatures (75–150°C). Concurrent oxidation introduces the 3-keto group. For instance, trifluoromethanesulfonic acid at 110°C facilitates ring closure and oxidation in one pot.

Optimized Parameters

ParameterSpecification
Acid CatalystZnCl₂ (10 mol%), AlCl₃ (15 mol%)
Temperature75–150°C
Reaction Time1–8 hours
Yield45–72%

Post-cyclization, the 4-hydroxy intermediate is esterified with benzoyl chloride in the presence of a base (e.g., pyridine) to yield the final benzoate ester.

Alternative Routes: Direct Esterification and Oxidation

One-Pot Tandem Cyclization-Oxidation

Recent advances employ bifunctional catalysts (e.g., Pd/C with TEMPO) to combine cyclization and oxidation in a single step. This method reduces purification steps and improves atom economy.

Example Protocol

  • Substrates : 4-benzoyloxy-2-(2-hydroxyethyl)phenol

  • Catalyst : Pd/C (5 wt%), TEMPO (2 equiv)

  • Solvent : Toluene at 80°C

  • Yield : 58%

Industrial-Scale Considerations

The patent CN108148032B highlights scalable protocols for related benzopyrans, emphasizing:

  • Cost-effective reagents : NaH and ZnCl₂ are preferred over noble-metal catalysts.

  • Solvent recovery : DMF and dichloromethane are recycled via distillation.

  • Throughput : Batch processes achieve 50–100 kg/day with 65–70% overall yield.

Challenges and Optimization Strategies

Byproduct Formation

  • Ester Hydrolysis : Mitigated by using anhydrous conditions and non-aqueous workups.

  • Over-Oxidation : Controlled by limiting oxidant equivalents (e.g., 1.1 equiv CrO₃).

Catalytic System Tuning

  • Lewis Acids : ZnCl₂ improves regioselectivity but requires strict moisture control.

  • Brønsted Acids : Trifluoromethanesulfonic acid enhances reaction rates but complicates equipment corrosion.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzoate ester undergoes hydrolysis under acidic or basic conditions, yielding 3-oxo-3,4-dihydro-1H-2-benzopyran-4-ol and benzoic acid. This reaction is characteristic of ester functionalities:

Reaction Conditions Products Reference
Ester hydrolysisNaOH (aq)/reflux3-Oxo-3,4-dihydro-1H-2-benzopyran-4-ol + Sodium benzoate
Acid-catalyzed hydrolysisHCl (aq)/reflux3-Oxo-3,4-dihydro-1H-2-benzopyran-4-ol + Benzoic acid

In alkaline media, the reaction proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon of the ester group. The intermediate tetrahedral structure collapses to release the alcohol and carboxylate salt .

Reduction of the Ketone Group

The 3-oxo group can be reduced to a secondary alcohol using hydride-based reagents. This modification alters the compound’s electronic and steric properties:

Reaction Reagents/Conditions Products Reference
Ketone reductionNaBH<sub>4</sub> in methanol3-Hydroxy-3,4-dihydro-1H-2-benzopyran-4-yl benzoate (secondary alcohol)
Catalytic hydrogenationH<sub>2</sub>/Pd-C in ethanol3-Hydroxy-3,4-dihydro-1H-2-benzopyran-4-yl benzoate

The reduction preserves the benzoate ester, enabling selective modification of the ketone group.

Electrophilic Aromatic Substitution

The benzopyran core participates in electrophilic substitutions, though the electron-withdrawing effects of the ketone and ester groups direct incoming electrophiles to specific positions:

Reaction Reagents Substitution Site Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Meta to ketone, para to ester
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Similar regioselectivity as nitration

Computational studies on analogous benzopyrans suggest that substituents at positions 3 and 4 deactivate the aromatic ring, favoring substitutions at less electron-deficient positions .

Ring-Opening Reactions

Under strongly nucleophilic conditions, the lactone-like benzopyran system may undergo ring-opening, particularly at the oxygen bridge:

Reaction Conditions Products Reference
Base-induced ring openingNaOH (aq)/heat2-(Benzoyloxy)phenylacetic acid derivative
Acid-catalyzed ring openingH<sub>2</sub>SO<sub>4</sub>/refluxUnstable intermediate leading to polymerized products

Functional Group Interconversion

The ketone group can be converted to other functionalities, such as imines or thioacetals:

Reaction Reagents Products Reference
Condensation with aminesNH<sub>2</sub>R in ethanolSchiff base derivatives (R = aryl/alkyl)
Thioacetal formationHS(CH<sub>2</sub>)<sub>2</sub>SH/HCl3,3-(Ethylenedithio)-3,4-dihydro-1H-2-benzopyran-4-yl benzoate

Oxidative Transformations

The benzopyran system is susceptible to oxidation, particularly at the dihydro moiety:

Reaction Reagents Products Reference
Oxidation with KMnO<sub>4</sub>KMnO<sub>4</sub>/H<sub>2</sub>OFragmented products (e.g., phthalic acid derivatives)
OzonolysisO<sub>3</sub>/Zn-H<sub>2</sub>OCleavage of the dihydro ring to yield diketone intermediates

Comparative Reactivity Table

Functional Group Reaction Type Reactivity (1–5)Key Influences
Benzoate esterHydrolysis4pH, temperature, solvent polarity
3-Oxo groupReduction3Hydride strength, steric hindrance
Aromatic ringElectrophilic substitution2Electron-withdrawing substituents, directing effects

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

Antioxidant Activity : Research indicates that benzopyran derivatives possess significant antioxidant properties. The ability to scavenge free radicals can contribute to the prevention of oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

Antiviral Properties : Studies have shown that compounds similar to 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate exhibit antiviral activity against various viruses, including rotavirus. This property suggests potential applications in developing antiviral medications .

Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in vitro, which could be beneficial in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .

Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial and antifungal properties. Its efficacy against specific pathogens highlights its potential as an antimicrobial agent .

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant activity of 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate using various assays (DPPH, ABTS). The results indicated a strong capacity for radical scavenging, suggesting its utility in formulations aimed at reducing oxidative stress .

Case Study 2: Antiviral Activity

In vitro testing of benzopyran derivatives revealed their effectiveness against rotavirus infections. The mechanism involved inhibition of viral replication at specific stages of the viral life cycle. This finding supports further exploration into developing antiviral therapies based on this compound .

Case Study 3: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate demonstrated a reduction in pro-inflammatory cytokines in cell cultures treated with the compound. This suggests a potential role in managing inflammatory diseases through modulation of immune responses .

Summary of Biological Activities

Activity Type Observed Effects References
AntioxidantRadical scavenging
AntiviralInhibition of rotavirus replication
Anti-inflammatoryReduction of cytokines
AntimicrobialActivity against bacteria and fungi

Mechanism of Action

The mechanism of action of 3-Oxoisochroman-4-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The keto group at the 3-position can participate in hydrogen bonding or other interactions with active sites, influencing the compound’s biological activity. Additionally, the benzoate group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzoate Esters

Table 1: Structural and Functional Group Differences

Compound Core Structure Functional Groups Key Features
3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate Benzopyranone fused ring Ketone (C=O), ester (COO-) Bicyclic system, aromaticity
Methyl benzoate Benzene ring Ester (COOCH₃) Simple alkyl ester, monocyclic
Benzyl benzoate Two benzene rings Ester (COOCH₂C₆H₅) Aromatic ester, lipophilic
Denatonium benzoate Benzene ring + quaternary ammonium Ester (COO⁻) + cationic N Bittering agent, ionic character
  • Unlike denatonium benzoate, which has a cationic quaternary ammonium group, the target compound lacks ionic character, likely reducing its water solubility .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Physical State (25°C) Solubility Odor/Application
3-Oxo-... benzoate ~268 (estimated) Solid (inferred) Low water solubility Unknown; potential bitterness
Methyl benzoate 136.15 Liquid Insoluble in water Floral, used in fragrances
Benzyl benzoate 212.25 Liquid Insoluble in water Balsamic, medicinal (scabies)
Denatonium benzoate 446.58 Solid Slightly soluble in water Extremely bitter, aversive agent
  • Chemical Reactivity: The ketone group in the benzopyranone core may increase susceptibility to nucleophilic attack or oxidation compared to alkyl benzoates . Hydrolysis of the ester group under acidic or basic conditions would yield benzoic acid (pKa 4.2, as per ), similar to other benzoate esters.

Analytical Methods

  • HPLC-UV : Used for quantifying denatonium benzoate (λ = 210 nm) ; similar methods could be adapted for the target compound, adjusting for its distinct chromophores.

Biological Activity

3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate, a compound with the CAS number 87532-15-8, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, cytotoxicity against cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound belongs to the class of benzopyran derivatives, which are known for various biological activities. Its structure can be represented as follows:

C16H12O4\text{C}_{16}\text{H}_{12}\text{O}_{4}

This structure allows for interactions with biological targets, making it a subject of interest in drug discovery.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate against various cancer cell lines. For instance:

  • In vitro studies indicated significant antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines ranged from 5.2 to 22.2 μM , demonstrating effective cytotoxicity while showing minimal effects on normal cell lines like HEK-293 .

Table 1: IC50 Values of 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate

Cell LineIC50 (μM)
MDA-MB-231 (Breast)5.2 - 22.2
PC-3 (Prostate)Not specified
HEK-293 (Normal)102.4 - 293.2

The mechanism by which this compound exerts its effects appears to involve apoptosis induction in cancer cells. At a concentration of 5 μM , it was observed to induce apoptosis in MDA-MB-231 cells by approximately 50.8% . Moreover, the compound was assessed for kinase inhibitory activity but showed inactivity against a panel of nine kinases tested at a concentration of 20 μM .

Cytotoxicity Studies

Further investigations into the cytotoxicity profile revealed that while 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate is effective against cancer cells, it exhibits a relatively high IC50 against normal cells, suggesting a selective toxicity that could be exploited in therapeutic applications.

Case Studies and Related Research

In addition to direct studies on the compound itself, related research on benzopyran derivatives has provided insights into their biological activities:

  • Hybrid Compounds : Benzopyran derivatives combined with isoxazole structures have shown enhanced antiproliferative effects against various human cancer cell lines .
  • Comparative Analysis : Other benzopyran derivatives have demonstrated notable in vitro antiproliferative activity against human cancer cell lines such as NCI-H23 and HCT-15 .

Q & A

Q. What are the recommended methods for synthesizing 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves condensation reactions between substituted benzopyran precursors and benzoate derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or cyclization reactions under acidic or basic conditions . Optimization strategies include:

  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance reaction rates.
  • Solvent choice : Polar aprotic solvents like DMF or THF improve solubility of intermediates.
  • Temperature control : Reactions are often carried out at 60–80°C to balance reactivity and side-product formation.
    Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .

Q. How should researchers handle and store 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate to ensure stability during experimental workflows?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture or direct sunlight to prevent hydrolysis or photodegradation .

Q. What spectroscopic techniques are most effective for characterizing the purity and structural conformation of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, the benzoate carbonyl signal appears at ~168–170 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₁₂O₄ requires exact mass 284.0685).
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the ester group) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystalline form of this compound be analyzed to predict its supramolecular assembly?

  • X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to identify hydrogen bond donors/acceptors .
  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to map intermolecular interactions. This aids in predicting co-crystal formation or polymorph stability .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain in the benzopyran core .

Q. What strategies are employed to resolve contradictory crystallographic data when refining the structure using programs like SHELXL?

  • Data validation : Check for twinning (e.g., using R₁/R₁ₐ values) and apply TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .
  • Disorder modeling : Use PART commands to resolve disordered solvent molecules or flexible substituents.
  • Restraints : Apply geometric restraints (e.g., DFIX, SIMU) to stabilize bond lengths/angles during refinement .

Q. How can researchers design experiments to evaluate the impact of substituents on the benzopyran scaffold regarding biological activity?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at C-3) and test antifungal or antibacterial activity via microbroth dilution assays .
  • Molecular docking : Use software like AutoDock Vina to predict binding interactions with target enzymes (e.g., fungal lanosterol demethylase) .
  • In vitro stability assays : Monitor metabolic degradation in liver microsomes to assess the benzoate group’s role in pharmacokinetics .

Q. What computational approaches complement experimental data in analyzing the electronic structure and reactivity of the benzopyran core?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the C-4 carbonyl group may act as an electrophilic center .
  • Molecular dynamics (MD) simulations : Model solvation effects in aqueous or lipid environments to study membrane permeability .

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